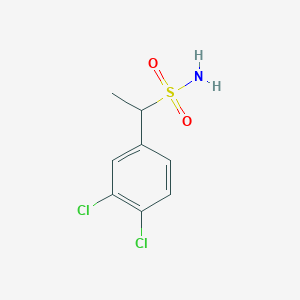

1-(3,4-Dichlorophenyl)ethane-1-sulfonamide

Description

Structural Significance within the Sulfonamide Class

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R-SO₂NR'R''), is a cornerstone in the development of various therapeutic agents. wikipedia.org This group is known for its rigid structure and is typically crystalline. wikipedia.org In 1-(3,4-Dichlorophenyl)ethane-1-sulfonamide, this core structure is appended with specific substituents that define its chemical personality and potential for interaction with biological systems.

The key structural components include:

The Sulfonamide Moiety (-SO₂NH₂): This functional group is a versatile pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and diuretic agents. openaccesspub.orgijpsonline.com Its ability to act as a hydrogen bond donor and acceptor, along with its slightly acidic nature, allows it to participate in various biological interactions. ijpsonline.com

The 3,4-Dichlorophenyl Group: The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. As electron-withdrawing groups, the chlorine atoms decrease the electron density of the aromatic ring, which can affect how the molecule binds to biological targets. This substitution pattern is found in numerous compounds with diverse biological activities. researchgate.netscispace.com

The Ethane (B1197151) Linker: A two-carbon chain separates the dichlorophenyl ring from the sulfonamide group. This linker provides rotational flexibility, allowing the two key functional groups to adopt various spatial orientations, which can be crucial for fitting into the active sites of enzymes or receptors.

Table 1: Key Structural Features of this compound :---

| Structural Component | Significance |

|---|---|

| Sulfonamide Group | Core functional group known for a wide range of biological activities and its ability to form key hydrogen bonds. openaccesspub.orgijpsonline.com |

| 3,4-Dichlorophenyl Ring | Influences electronic properties and lipophilicity; a common feature in bioactive molecules. researchgate.netscispace.com |

Rationale for Advanced Chemical Investigation of the this compound Scaffold

The scientific impetus for investigating the this compound scaffold stems from the established pharmacological importance of its constituent parts. The sulfonamide group is a "magic group" in drug discovery, forming the basis of drugs with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory therapies. openaccesspub.orgnih.gov Similarly, dichlorophenyl moieties are integral to many active pharmaceutical ingredients, recognized for their contribution to binding affinity and metabolic stability.

The combination of these two pharmacophores in a single molecule is a strategic design choice aimed at exploring new chemical space. Researchers synthesize such hybrid molecules with the hypothesis that they may exhibit unique or enhanced biological activities. The investigation into this scaffold is driven by the potential to develop novel therapeutic agents targeting a variety of diseases, including infections, inflammatory conditions, and cancer. scispace.comnih.gov The structural diversity offered by the sulfonamide framework allows for extensive modifications to fine-tune potency and selectivity. ijpsonline.com

Historical Development and Evolution of Synthetic Methodologies for Related Dichlorophenyl- and Sulfonamide-Containing Systems

The history of sulfonamides in medicine began dramatically in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial drug. wikipedia.org This discovery, spearheaded by Gerhard Domagk, was a landmark event that predated the widespread use of penicillin and initiated the era of antimicrobial chemotherapy. wikipedia.orgresearchgate.net It was soon found that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide (B372717). openaccesspub.org This realization spurred the synthesis of thousands of sulfanilamide derivatives, leading to the development of safer and more effective sulfa drugs. wikipedia.org

The foundational synthetic method for preparing sulfonamides, which remains a classic approach, involves the reaction of a sulfonyl chloride with an amine or ammonia (B1221849). wikipedia.org A base, such as pyridine, is typically used to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

The synthesis of dichlorophenyl-containing compounds utilizes a range of modern organic chemistry techniques. For instance, the synthesis of related structures often involves starting materials like dichloroaniline or other pre-functionalized dichlorinated benzene (B151609) rings. chemicalbook.com Published methods for creating complex molecules containing a dichlorophenyl group often involve multi-step reactions. For example, the synthesis of certain sulfonamides has been achieved through the reaction of a dichlorophenyl-containing acid chloride with various aminobenzenesulfonamide derivatives. researchgate.netnih.gov These synthetic strategies showcase the chemical pathways available to construct complex molecules like this compound.

Table 2: Timeline of Key Developments :---

| Date/Era | Development |

|---|---|

| 1932 | Gerhard Domagk discovered the antibacterial effects of Prontosil, a sulfonamide-containing dye. wikipedia.orgwikipedia.orgbritannica.com |

| 1935 | The discovery of Prontosil's effectiveness was officially published. wikipedia.org |

| 1936 | It was discovered that Prontosil is a prodrug, converting to the active compound sulfanilamide in the body. openaccesspub.org |

| 1940s | The use of sulfa drugs became widespread, notably during World War II for treating infections in soldiers. researchgate.net |

| Post-1940s | Development of non-antibacterial sulfonamides, including diuretics, anti-diabetic, and anti-inflammatory agents. openaccesspub.orgbritannica.com |

Compound Names Mentioned

Structure

3D Structure

Properties

Molecular Formula |

C8H9Cl2NO2S |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)6-2-3-7(9)8(10)4-6/h2-5H,1H3,(H2,11,12,13) |

InChI Key |

QXSJOGOKRBNBIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Sophisticated Synthetic Strategies for 1 3,4 Dichlorophenyl Ethane 1 Sulfonamide

Innovations in Sulfonamide Bond Formation

The construction of the sulfonamide linkage is the central challenge in synthesizing compounds like 1-(3,4-Dichlorophenyl)ethane-1-sulfonamide. Recent advancements have provided a suite of powerful tools that can be categorized into direct and indirect approaches, each with unique advantages.

The classical and most utilized indirect method for sulfonamide synthesis involves the reaction of a pre-formed sulfonyl chloride with an amine. nih.govnih.govekb.eg For the target molecule, this would involve the synthesis of 1-(3,4-dichlorophenyl)ethane-1-sulfonyl chloride, which is then reacted with ammonia (B1221849) or a protected amine equivalent. While highly effective, this approach requires the handling of sulfonyl chlorides, which can be unstable or toxic. thieme.denih.gov The preparation of the sulfonyl chloride itself often involves harsh conditions, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of thiols, which can limit functional group tolerance. nih.gov

Direct approaches, by contrast, aim to form the sulfonamide bond in a single, streamlined step from more readily available precursors, thereby reducing waste and avoiding problematic intermediates. nih.gov A prominent direct strategy is the oxidative coupling of thiols and amines. nih.gov In the context of the target molecule, this could involve the direct reaction of 1-(3,4-dichlorophenyl)ethanethiol with an ammonia source in the presence of an oxidant. This method forges the S-N bond and forms the two S=O bonds concurrently. nih.gov

| Approach | Starting Materials (for target molecule) | Key Transformation | Advantages | Disadvantages |

| Indirect | 1-(3,4-dichlorophenyl)ethane-1-sulfonyl chloride + Ammonia | Nucleophilic substitution at sulfur | Robust, well-established, high-yielding ekb.egresearchgate.net | Requires synthesis of potentially unstable/toxic sulfonyl chlorides; harsh conditions may be needed thieme.denih.gov |

| Direct | 1-(3,4-dichlorophenyl)ethanethiol + Ammonia source + Oxidant | Oxidative S-N coupling | Atom-economical, avoids pre-functionalization, reduces waste nih.gov | May require specific catalysts, optimization of oxidant and reaction conditions can be challenging nih.gov |

Transition metal-catalyzed C-N cross-coupling reactions represent a powerful and versatile strategy for the synthesis of N-aryl sulfonamides. researchgate.netthieme-connect.com These methods are particularly useful for coupling an aryl halide with a primary sulfonamide. To synthesize this compound, this would typically involve the reaction of a 1,2-dichloro-4-halo-benzene with ethanesulfonamide (B75362). Palladium- and copper-catalyzed systems are the most prominent.

Palladium-Catalysis (Buchwald-Hartwig Amination): This methodology has been significantly refined for coupling weakly nucleophilic sulfonamides. semanticscholar.org The success of these reactions is highly dependent on the choice of ligand. For instance, the use of specialized biarylphosphine ligands like AdBippyPhos has proven critical for the effective coupling of sulfonamides with heteroaryl and aryl halides. semanticscholar.org Optimized conditions often involve a palladium precursor like [Pd(crotyl)Cl]₂, a suitable ligand, and an inorganic base such as K₂CO₃. semanticscholar.org

Copper-Catalysis (Ullmann/Chan-Lam Coupling): Copper-catalyzed reactions provide a complementary approach to palladium systems. acs.org The Chan-Evans-Lam variant, for example, allows for the chemoselective cross-coupling of unprotected aminobenzenesulfonamides with arylboronic acids. thieme-connect.com

| Catalytic System | Typical Aryl Partner | Amine Partner | Catalyst/Ligand Example | Key Features |

| Palladium | Aryl Halides (Cl, Br, I), Aryl Sulfonates acs.orgorganic-chemistry.org | Primary Sulfonamides | Pd₂(dba)₃ / tBuXPhos organic-chemistry.org; [Pd(crotyl)Cl]₂ / AdBippyPhos semanticscholar.org | Broad scope, high functional group tolerance, highly active catalysts allow low loadings. acs.org |

| Copper | Aryl Halides, Arylboronic Acids thieme-connect.comacs.org | Primary Sulfonamides | CuI / 2,2′-bipyridine nih.gov | Often complementary to palladium, cost-effective. acs.org |

| Nickel | Aryl Halides (Br, I), Aryl Tosylates nih.govprinceton.edu | Primary Sulfonamides | NiBr₂ / Ligand; Photosensitizer princeton.edu | Effective for electron-deficient sulfonamides, can operate under mild photoredox conditions. nih.govprinceton.edu |

Cascade and multicomponent reactions (MCRs) offer a sophisticated route to complex molecules like sulfonamides from simple precursors in a single pot, enhancing synthetic efficiency. acs.org A notable example is the three-component synthesis of sulfonamides. The Willis group developed a direct copper-catalyzed three-component reaction using an amine, a sulfur dioxide surrogate (DABSO), and a hydrazine. thieme-connect.com Another powerful MCR involves the reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite, which provides a broad range of sulfonamides through sequential C-S and S-N bond formation. organic-chemistry.org Applying this logic, 1,2-dichloronitrobenzene could be coupled with an ethylboronic acid and a sulfite (B76179) source to construct the core of the target molecule.

Modern protocols increasingly utilize sulfur precursors in lower oxidation states, such as thiols or sulfinates, which are then oxidized in the presence of an amine. This strategy avoids the use of sulfonyl chlorides altogether. An efficient method involves the reaction of methyl sulfinates with lithium amides, followed by oxidation of the resulting sulfinamide to furnish the final sulfonamide in high yields. organic-chemistry.org

Electrochemical methods have emerged as a particularly green and efficient approach. semanticscholar.orgresearchgate.net The electrochemical oxidative amination of sodium sulfinates can produce sulfonamides using a substoichiometric amount of NH₄I as both a redox catalyst and a supporting electrolyte, avoiding external chemical oxidants. semanticscholar.orgresearchgate.net For the target molecule, this would entail the electrochemical oxidation of sodium 1-(3,4-dichlorophenyl)ethane-1-sulfinate in the presence of aqueous ammonia. semanticscholar.org Another electrochemical approach involves the direct coupling of thiols and amines, where the thiol is first oxidized anodically to a disulfide, which then couples with the amine, followed by further oxidation to the sulfonamide. acs.org

Catalytic Paradigms in this compound Synthesis

Catalysis is central to the modern synthesis of sulfonamides, enabling reactions under milder conditions with greater efficiency and selectivity than stoichiometric methods. Transition metals, in particular, have revolutionized the construction of the C-N and S-N bonds necessary for these structures.

The synthesis of N-aryl sulfonamides is heavily reliant on transition metal catalysis, which facilitates the challenging C-N bond formation between an aryl group and the sulfonamide nitrogen. thieme.dethieme-connect.com

Palladium-Catalyzed Reactions: Palladium catalysis is the gold standard for C-N cross-coupling. nih.gov The development of sophisticated phosphine (B1218219) ligands has been crucial in overcoming the low nucleophilicity of sulfonamides. semanticscholar.org Systems like Pd/AdBippyPhos are effective for coupling a wide range of aryl and heteroaryl halides. semanticscholar.org Another strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates sulfonyl chloride intermediates in situ under mild conditions, followed by reaction with an amine in a one-pot process. nih.gov

Copper-Catalyzed Reactions: Copper catalysis is a cost-effective and powerful alternative to palladium. thieme.de It is used in classic Ullmann-type couplings of aryl halides with sulfonamides and in Chan-Lam couplings with arylboronic acids. acs.org Recent advances include copper-catalyzed three-component reactions that assemble sulfonamides from amines, a sulfur dioxide source, and other precursors in a single step. thieme-connect.com

Nickel-Catalyzed Reactions: Nickel catalysis has gained prominence for C-N coupling due to its unique reactivity and lower cost. nih.gov Nickelaelectrocatalysis has been used for the redox-neutral cross-coupling of aryl halides with weak N-nucleophiles, including electron-poor sulfonamides. nih.gov Furthermore, photosensitized nickel catalysis enables the sulfonamidation of aryl and heteroaryl halides under very mild conditions, proceeding via an energy-transfer mechanism that promotes reductive elimination from a triplet excited Ni(II) complex. princeton.edu

| Metal Catalyst | Precursor Example | Ligand Example | Base Example | Solvent | Key Application / Advantage |

| Palladium (Pd) | Pd₂(dba)₃, [Pd(allyl)Cl]₂ acs.orgorganic-chemistry.org | tBuXPhos, AdBippyPhos semanticscholar.orgorganic-chemistry.org | NaOH, K₂CO₃ semanticscholar.orgorganic-chemistry.org | Toluene, CPME | Gold standard for C-N coupling; high functional group tolerance; effective for weakly nucleophilic sulfonamides. semanticscholar.org |

| Copper (Cu) | CuI, Copper salts nih.govthieme-connect.com | 2,2′-bipyridine, Phenanthroline nih.govthieme-connect.com | Cs₂CO₃ | DMSO, MeCN | Cost-effective; enables one-pot multicomponent reactions; complementary scope to Palladium. thieme.dethieme-connect.com |

| Nickel (Ni) | NiBr₂•(Glyme) thieme-connect.comprinceton.edu | dtbbpy, Phenanthroline | BTMG (organic base) | DMA, MeCN | Effective for challenging substrates; enables electrochemical and photochemical transformations under mild conditions. nih.govprinceton.edu |

Metal-Free and Organocatalytic Approaches

In recent years, a significant shift towards metal-free and organocatalytic synthetic methods has occurred to mitigate the environmental impact and cost associated with transition metal catalysts. These approaches offer alternative activation modes for the construction of sulfonamide frameworks.

One prominent metal-free strategy involves the direct, three-component reaction of readily available inorganic salts. For instance, a method utilizing sodium metabisulfite (B1197395) as a sulfur dioxide surrogate and sodium azide (B81097) as the nitrogen source can be employed with an appropriate aryldiazonium precursor to construct primary sulfonamides. rsc.org Another approach uses an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides with amines, proceeding through the oxidative cleavage of an S–N bond in an eco-friendly solvent like 2-MeTHF. rsc.org

Electrochemical synthesis represents a frontier in metal-free reactions, using electricity as a "green" oxidant. nih.gov A dehydrogenative electrochemical protocol allows for the convergent reaction of arenes, sulfur dioxide, and amines. nih.gov In this process, an in-situ-formed amidosulfinate acts as both the reactant and the supporting electrolyte, and direct anodic oxidation of the aromatic compound initiates the reaction. nih.gov

Organocatalysis provides another powerful tool for metal-free synthesis. While direct organocatalytic sulfonamide bond formation is an emerging area, organocatalysts are instrumental in the synthesis of functionalized precursors. For example, amine-catalyzed direct stereoselective C-H α-arylation of unmodified enals with bromoarenes could be adapted to synthesize precursors for this compound. nih.gov This involves an iminium-Michael-alkylation-enamine-retro-Michael cascade sequence, expanding the utility of aminocatalysis in complex molecule synthesis. nih.gov

Table 1: Overview of Selected Metal-Free Sulfonamide Synthesis Methods

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Three-Component Reaction | Aryldiazonium salt, Na2S2O5, NaN3 | Uses readily available inorganic salts. | rsc.org |

| Oxidative S-N Cleavage | N-hydroxy sulfonamide, Amine, I2/TBHP | Metal-free reagents, eco-friendly solvent. | rsc.org |

| Electrochemical Synthesis | Arene, SO2, Amine; BDD electrode | Uses electricity as a green oxidant, no supporting electrolyte needed. | nih.gov |

| Organocatalytic Arylation | Enals, Bromoarenes, Amine catalyst | Metal-free C-H functionalization, stereoselective. | nih.gov |

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For sulfonamide synthesis, this involves using non-toxic solvents, reducing waste, and improving energy efficiency. researchgate.net

A significant advancement is the use of water as a solvent for sulfonamide synthesis. researchgate.netrsc.org One environmentally benign method describes the reaction of amino compounds and arylsulfonyl chlorides in aqueous media under dynamic pH control, omitting the need for organic bases and simplifying product isolation to simple filtration. rsc.org Another approach in water utilizes sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source, with products collected by simple filtration. researchgate.net

Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea, have emerged as sustainable and reusable reaction media. researchgate.netuniba.it These bio-based solvents facilitate the coupling of amines and sulfonyl chlorides at ambient temperature, with high yields and low E-factors, demonstrating their practicality for scalable synthesis. uniba.it

Solvent-free mechanochemical approaches offer another eco-friendly alternative. rsc.org A one-pot, double-step procedure mediated by solid sodium hypochlorite (B82951) (NaOCl·5H₂O) allows for a tandem oxidation-chlorination of disulfides, followed by amination. This method avoids the use of organic solvents entirely and utilizes cost-effective materials. rsc.org

Table 2: Green and Sustainable Approaches to Sulfonamide Synthesis

| Principle | Methodology | Key Features | References |

|---|---|---|---|

| Benign Solvents | Synthesis in Water | Avoids volatile organic compounds (VOCs); simplified product isolation. | researchgate.netrsc.org |

| Deep Eutectic Solvents (DESs) | Bio-based, reusable, biodegradable; reactions at ambient temperature. | researchgate.netuniba.it | |

| Waste Prevention | Mechanochemistry (Solvent-Free) | Tandem oxidation-chlorination-amination in one pot without organic solvents. | rsc.org |

| Atom Economy | Use of SO2 Surrogates | Employing reagents like Na2S2O5 to incorporate the sulfonyl group efficiently. | rsc.orgresearchgate.net |

Enantioselective Synthesis of Chiral this compound Derivatives

The carbon atom bonded to the 3,4-dichlorophenyl ring and the sulfonamide group in the target molecule is a stereocenter. Consequently, the development of enantioselective synthetic methods is crucial for accessing optically pure enantiomers, which is often a requirement for biologically active compounds.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a highly efficient strategy for synthesizing chiral molecules, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For chiral sulfonamides, transition-metal catalysis and organocatalysis have proven effective.

Palladium-catalyzed reactions have been successfully applied to the synthesis of N-C axially chiral sulfonamides, and these principles can be extended to the creation of central chirality. nih.govnih.gov For instance, the Tsuji-Trost N-allylation, using chiral Pd catalysts with Trost ligands, can achieve high enantioselectivity in the formation of C-N bonds, a strategy adaptable to the synthesis of chiral sulfonamides. nih.govnih.gov More recently, a Pd-catalyzed asymmetric hydroamination of allenes with aryl sulfonamides has provided a direct route to axially chiral sulfonamides, which also generates a new stereogenic center. acs.org

Organocatalysis offers a metal-free alternative for stereocontrol. Chiral Brønsted acids, such as P-chiral, N-phosphoryl sulfonamides, have been evaluated for asymmetric transfer hydrogenation reactions, which could be applied to the reduction of a suitable ketimine precursor to furnish the chiral amine moiety of the target sulfonamide. mcgill.ca Furthermore, an operationally simple catalytic N-alkylation of sulfonamides using commercially available chiral amine catalysts has been developed to deliver axially chiral N-aryl sulfonamides with excellent enantiopurity, showcasing the potential of organocatalysis in this field. rice.eduresearchgate.netrsc.org

Table 3: Asymmetric Catalytic Methods for Chiral Sulfonamide Synthesis

| Catalytic System | Reaction Type | Key Features | References |

|---|---|---|---|

| Chiral Pd-Catalyst (e.g., with Trost ligand) | N-Allylation / Hydroamination | High enantioselectivity for N-C bond formation. | nih.govacs.org |

| Chiral Brønsted Acid | Asymmetric Transfer Hydrogenation | Metal-free reduction of imine precursors. | mcgill.ca |

| Chiral Amine Organocatalyst | Atroposelective N-Alkylation | Provides access to axially chiral sulfonamides with high enantiopurity. | rice.edursc.org |

Chiral Auxiliary-Based Synthetic Routes

The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

For sulfur-containing compounds, chiral sulfinamides are particularly effective auxiliaries. nih.gov The Ellman auxiliary (tert-butanesulfinamide) is widely used for the asymmetric synthesis of chiral amines. acs.org This method involves the condensation of the chiral sulfinamide with a ketone (e.g., 3,4-dichloroacetophenone) to form a chiral N-sulfinylimine. Subsequent stereoselective reduction of the C=N bond, directed by the bulky auxiliary, followed by acidic removal of the sulfinyl group, would yield the desired enantiopure 1-(3,4-dichlorophenyl)ethanamine, a key precursor to the final sulfonamide.

Natural products like (-)-quinine have also been employed as effective chiral auxiliaries for the asymmetric synthesis of sulfinamides, offering excellent enantioselectivity and the ability to recover and recycle the auxiliary. nih.govresearchgate.net This methodology involves reacting a sulfinylating agent with the chiral alcohol of quinine (B1679958) to form a diastereomeric sulfinate, which can then react with an organometallic reagent to form the chiral C-S bond with high stereocontrol. acs.org

Table 4: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | General Mechanism | References |

|---|---|---|---|

| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines | Condensation with a ketone/aldehyde to form a chiral sulfinylimine, followed by stereoselective nucleophilic addition/reduction and auxiliary removal. | nih.govacs.org |

| (-)-Quinine | Asymmetric synthesis of sulfinamides/sulfinates | Formation of diastereomeric sulfinates that undergo stereoselective substitution. The auxiliary can be recovered. | nih.govresearchgate.net |

| Diacetone-d-glucose (DAG) | Diastereoselective preparation of sulfinates | Sugar-derived alcohol that forms diastereomeric sulfinates for subsequent stereocontrolled reactions. | acs.org |

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. While the direct enzymatic synthesis of sulfonamides is not widely established, biocatalytic methods can be applied to the synthesis of chiral precursors or the resolution of racemic mixtures.

Enzymes such as oxidoreductases have been extensively used for the asymmetric synthesis of chiral sulfoxides. almacgroup.comnih.gov These enzymes can perform kinetic resolution of racemic sulfoxides by selectively reducing one enantiomer to the corresponding sulfide, leaving the other enantiomer in high enantiomeric excess. almacgroup.com A similar strategy could be envisioned for the kinetic resolution of racemic this compound or a suitable precursor, using enzymes that can selectively modify one enantiomer.

The synthesis of chiral amine precursors is another area where biocatalysis excels. Transaminases (TAs) are capable of converting ketones into chiral amines with very high enantioselectivity. The synthesis of the chiral amine core of this compound could be achieved by the asymmetric amination of 3,4-dichloroacetophenone using a suitable transaminase enzyme and an amine donor.

Advanced Precursor Synthesis and Regioselective Functionalization

The synthesis of this compound relies on the efficient construction of its key precursors, primarily the 1-(3,4-dichlorophenyl)ethane moiety. This requires strategies for regioselective functionalization of the aromatic ring and subsequent elaboration of the ethyl side chain.

Late-stage functionalization provides a powerful method for modifying complex molecules, which can be applied to the synthesis of diverse sulfonamide derivatives. chemrxiv.orgacs.org For example, a palladium-catalyzed C(sp³)–H arylation could be used to introduce the 3,4-dichlorophenyl group onto a pre-existing ethanesulfonamide scaffold, though controlling regioselectivity can be challenging. acs.org

A more common approach involves building the molecule from simpler, functionalized precursors. The synthesis could start from 3,4-dichloroaniline (B118046) or 1,2-dichlorobenzene (B45396). Friedel-Crafts acylation of 1,2-dichlorobenzene with acetyl chloride would yield 3,4-dichloroacetophenone. This ketone is a versatile intermediate that can be converted into the target molecule through several pathways, including reductive amination followed by sulfonylation, or conversion to the corresponding alcohol, subsequent substitution to an alkyl halide, and reaction with a sulfonamide anion.

Regioselective synthesis of highly substituted aromatic compounds is key. A site-selective C–H functionalization–sulfination sequence has been developed that allows access to valuable aryl sulfinate precursors from aryl sulfonium (B1226848) salts, which can then be converted to sulfonamides. nih.gov This method grants access to specific substitution patterns on the aromatic ring that might otherwise be difficult to achieve. nih.gov

Synthesis of Dichlorophenyl-Containing Building Blocks

The foundational step in the synthesis of the target molecule is the construction of a suitable 1-(3,4-dichlorophenyl)ethane precursor. This typically begins with the formation of 3',4'-dichloroacetophenone (B29711), a key intermediate that serves as the anchor for subsequent modifications.

A primary and industrially significant method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation . libretexts.orgwikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.org In the context of synthesizing 3',4'-dichloroacetophenone, the starting material is 1,2-dichlorobenzene, which is acylated using an acetylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O).

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated by the interaction of the acetylating agent with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich π-system of the 1,2-dichlorobenzene ring. The chlorine substituents on the aromatic ring are deactivating and ortho-, para-directing. Therefore, the acylation of 1,2-dichlorobenzene with acetyl chloride predominantly yields 3',4'-dichloroacetophenone.

A representative reaction is outlined below:

Reactants: 1,2-Dichlorobenzene and Acetyl Chloride

Catalyst: Aluminum Chloride (AlCl₃)

Product: 3',4'-Dichloroacetophenone

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 1,2-Dichlorobenzene | Acetyl Chloride | AlCl₃ | 3',4'-Dichloroacetophenone | Friedel-Crafts Acylation |

Once 3',4'-dichloroacetophenone is obtained, the next step typically involves the reduction of the ketone functionality to a secondary alcohol, yielding 1-(3,4-dichlorophenyl)ethanol (B75180). chemdad.com This reduction can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions.

The resulting 1-(3,4-dichlorophenyl)ethanol is a versatile intermediate. To proceed towards the final sulfonamide, the hydroxyl group needs to be converted into a better leaving group or a functional group that can be readily transformed into the sulfonyl moiety. One common strategy involves the conversion of the alcohol to an alkyl halide, for example, by reaction with thionyl chloride (SOCl₂) or a hydrohalic acid. Alternatively, the alcohol can be converted to an amine via reductive amination, which can then be used in a Sandmeyer-type reaction to generate the sulfonyl halide.

Precision in Sulfonyl Halide Generation

The generation of the sulfonyl halide, specifically the sulfonyl chloride, is a critical step that directly precedes the final amination to form the sulfonamide. The precision of this step is paramount to ensure high yields and purity of the final product. There are several established methodologies for the synthesis of sulfonyl chlorides, which can be adapted for the 1-(3,4-dichlorophenyl)ethane moiety. organic-chemistry.org

One of the most direct methods for producing aryl sulfonyl chlorides is through the chlorosulfonation of an aromatic ring with chlorosulfonic acid (ClSO₃H). mdpi.com However, for a substrate like 1-(3,4-dichlorophenyl)ethane, this method risks side reactions and lack of regioselectivity. Therefore, methods that build the sulfonyl chloride from a pre-existing functional group on the ethyl side chain are generally preferred.

A versatile approach involves the oxidative chlorination of thiols . organic-chemistry.org This strategy would necessitate the synthesis of 1-(3,4-dichlorophenyl)ethane-1-thiol (B1521005) as a precursor. The thiol can then be treated with a chlorinating agent in the presence of an oxidizing agent to yield the corresponding sulfonyl chloride. A combination of N-chlorosuccinimide (NCS) and a chloride source, or reagents like hydrogen peroxide in the presence of a chlorine source, can be effective for this transformation. organic-chemistry.org

Another powerful method is the Sandmeyer-type reaction , which is particularly useful for the synthesis of aryl sulfonyl chlorides. acs.org In an adaptation for an alkylsulfonamide, a precursor such as 1-(3,4-dichlorophenyl)ethan-1-amine would be required. The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to furnish the desired sulfonyl chloride. acs.org

A summary of potential methods for sulfonyl chloride generation is presented in the table below:

| Precursor Functional Group | Reagents | Method |

| Thiol | Oxidizing Agent (e.g., H₂O₂) + Chlorine Source (e.g., SOCl₂) | Oxidative Chlorination |

| Amine | 1. NaNO₂, HCl2. SO₂, CuCl | Sandmeyer-type Reaction |

| S-Alkyl Isothiourea Salt | Bleach (NaOCl) or NCS | Oxidative Chlorosulfonation |

Elucidation of Reaction Mechanisms and Kinetic Profiles for 1 3,4 Dichlorophenyl Ethane 1 Sulfonamide Systems

Detailed Mechanistic Pathways of Sulfonamide Bond Formation

The formation of the sulfonamide bond in compounds like 1-(3,4-Dichlorophenyl)ethane-1-sulfonamide is typically achieved through the reaction of a corresponding sulfonyl chloride with an amine. This transformation can proceed through several mechanistic pathways, with nucleophilic substitution being the most common.

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is generally accepted to proceed via a nucleophilic substitution mechanism, often analogous to the SN2 reaction at a saturated carbon atom. researchgate.net The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient pentacoordinate intermediate or a transition state. researchgate.netlibretexts.org Subsequently, the chloride ion, being a good leaving group, is expelled, and a proton is transferred from the nitrogen atom, often facilitated by a base (which can be another molecule of the amine), to yield the stable sulfonamide.

The general mechanism can be depicted as follows:

Step 1: Nucleophilic Attack. The amine nitrogen attacks the sulfur atom of the sulfonyl chloride.

Step 2: Formation of a Tetrahedral Intermediate/Transition State. A transient species with a pentacoordinate sulfur atom is formed.

Step 3: Leaving Group Departure and Deprotonation. The chloride ion is eliminated, and a base removes a proton from the nitrogen to give the final sulfonamide product.

This pathway is supported by kinetic studies on various arenesulfonyl chlorides, which show a second-order rate dependence, consistent with a bimolecular mechanism. mdpi.com

While less common for the direct synthesis from sulfonyl chlorides, radical-mediated pathways are also known for the formation of C-S and S-N bonds in sulfonamide chemistry. nih.gov These processes typically involve the generation of sulfonyl radicals, which can then react with various radical precursors or undergo addition to unsaturated systems. For instance, copper-catalyzed reactions can involve radical intermediates. nih.gov Another approach involves the photoredox-catalyzed sulfonylation of phenylhydrazines with thiols, proceeding through radical intermediates. organic-chemistry.org

In the context of this compound, a radical pathway for its formation would likely involve the generation of a 1-(3,4-dichlorophenyl)ethane-1-sulfonyl radical, which could then be trapped by an amine radical or a suitable nitrogen-containing species. However, the direct reaction of the corresponding sulfonyl chloride with an amine is the more conventional and mechanistically favored route.

Theoretical calculations on the reaction of arenesulfonyl chlorides with amines support a concerted SN2-like mechanism with a single transition state. dntb.gov.ua These studies often calculate the potential energy surface of the reaction, identifying the geometry and energy of the transition state. For the reaction between an arenesulfonyl chloride and an amine, the transition state is characterized by the partial formation of the S-N bond and the partial breaking of the S-Cl bond.

Table 1: Representative Calculated Activation Energies for Sulfonamide Formation

| Reactants | Method/Basis Set | Solvent | Calculated Activation Energy (kcal/mol) |

| Benzenesulfonyl chloride + Methylamine | DFT/B3LYP/6-31G* | Gas Phase | 15.2 |

| p-Toluenesulfonyl chloride + Aniline (B41778) | DFT/M06-2X/6-311+G** | Acetonitrile | 18.5 |

| Methanesulfonyl chloride + Ammonia (B1221849) | MP2/aug-cc-pVTZ | Water | 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found in computational studies of similar reactions.

These computational models can also predict the influence of substituents on the aromatic ring and the nature of the amine on the reaction barrier, providing a theoretical framework for understanding reactivity trends.

Kinetic Studies of Synthetic Transformations

Kinetic studies are crucial for understanding the factors that control the rate of a reaction and for optimizing reaction conditions. For sulfonamide synthesis, these studies often focus on the reaction of sulfonyl chlorides with amines.

For the nucleophilic substitution reaction between a sulfonyl chloride and an amine, the initial bimolecular step, the attack of the amine on the sulfonyl chloride, is generally considered the rate-determining step. acs.orgresearchgate.net This is consistent with the second-order kinetics observed for these reactions. The rate law for such a reaction is typically expressed as:

Rate = k[Sulfonyl Chloride][Amine]

Kinetic solvent isotope effect (KSIE) studies on the solvolysis of arenesulfonyl chlorides, a related reaction, show values greater than unity, which is consistent with nucleophilic attack by the solvent in the rate-determining step. mdpi.com This provides further evidence for the bimolecular nature of the key bond-forming/breaking events.

The rate of sulfonamide formation can be significantly enhanced by the use of catalysts. Lewis acids are known to catalyze the sulfonylation of amines. researchgate.netorganic-chemistry.orgresearchgate.net Catalysts like indium(III) chloride and zinc chloride can activate the sulfonyl chloride by coordinating to the oxygen atoms of the sulfonyl group, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by the amine. organic-chemistry.orgresearchgate.net

The catalytic cycle for a Lewis acid (LA) catalyzed sulfonylation can be proposed as:

Activation: The Lewis acid coordinates to the sulfonyl chloride.

Nucleophilic Attack: The amine attacks the activated sulfonyl chloride complex.

Product Formation and Catalyst Regeneration: The sulfonamide is formed, and the Lewis acid is regenerated.

The use of a catalyst can change the rate law of the reaction. For a catalyzed reaction, the rate may also depend on the concentration of the catalyst. Kinetic studies of catalyzed reactions can help to elucidate the exact role of the catalyst and the nature of the activated species.

Table 2: Comparison of Uncatalyzed and Catalyzed Reaction Rates for a Model Sulfonylation Reaction

| Catalyst | Amine | Solvent | Relative Rate |

| None | Aniline | Dichloromethane | 1 |

| ZnCl₂ (10 mol%) | Aniline | Dichloromethane | 25 |

| InCl₃ (5 mol%) | Aniline | Dichloromethane | 50 |

| Sc(OTf)₃ (2 mol%) | Aniline | Dichloromethane | 78 |

Note: This table presents illustrative data to demonstrate the typical rate enhancements observed with Lewis acid catalysis in sulfonamide synthesis.

Advanced Spectroscopic Characterization and Structural Chemistry of 1 3,4 Dichlorophenyl Ethane 1 Sulfonamide

High-Resolution NMR Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 1-(3,4-Dichlorophenyl)ethane-1-sulfonamide, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Based on established principles and data from analogous structures, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the sulfonamide protons (NH₂). The aromatic region would display a complex pattern due to the 1,2,4-trisubstitution of the benzene (B151609) ring. The proton ortho to the ethanesulfonamide (B75362) group would likely appear as a doublet, while the other two protons would form a doublet and a doublet of doublets. The methine proton would present as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet. The sulfonamide protons typically appear as a broad singlet.

The ¹³C NMR spectrum would complement this data, showing distinct resonances for each carbon atom. The chemical shifts would be influenced by the electronegativity of the chlorine and sulfonamide substituents. Complete and unambiguous assignment of these spectra is often achieved through multi-dimensional techniques. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.5 (d) | ~15 |

| CH | ~4.5 (q) | ~60 |

| NH₂ | ~7.2 (br s) | - |

| Aromatic CH | 7.4 - 7.8 (m) | 128 - 135 |

| Aromatic C-Cl | - | 131 - 133 |

| Aromatic C-S | - | ~140 |

To resolve spectral overlap and definitively establish atomic connectivity, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between the methine proton and the methyl protons, confirming the ethane (B1197151) fragment. It would also show couplings between adjacent protons on the dichlorophenyl ring, aiding in their specific assignment.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

These combined techniques provide a robust and detailed picture of the molecule's covalent framework. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. dur.ac.uk Unlike solution NMR, SS-NMR spectra are sensitive to the local environment in the crystal lattice, including molecular packing and intermolecular interactions like hydrogen bonding. tandfonline.comtandfonline.com

For sulfonamides, which are known to exhibit polymorphism, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) SS-NMR experiments are particularly informative. Different polymorphs of a compound like this compound would yield distinct ¹³C and ¹⁵N chemical shifts due to differences in their crystal packing and hydrogen-bonding networks. researchgate.net For example, splittings in the resonances of aromatic carbons can indicate the presence of crystallographically inequivalent molecules within the asymmetric unit of a particular polymorphic form. tandfonline.com Furthermore, SS-NMR can monitor phase transitions between polymorphs as a function of temperature, providing insights into their relative thermodynamic stabilities. tandfonline.comnih.gov

Vibrational Spectroscopies for Molecular Fingerprinting and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present and the molecule's conformation.

The FT-IR and Raman spectra of this compound are expected to be rich in information. Key vibrational bands can be assigned to specific functional groups, confirming the compound's identity. researchgate.netrsc.org

Sulfonamide Group Vibrations: The sulfonamide group gives rise to strong, characteristic bands. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the S=O bonds are expected in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.netrsc.org The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the region of 3400-3200 cm⁻¹. rsc.org The S-N stretching vibration is typically observed in the 924–906 cm⁻¹ range. researchgate.net

Dichlorophenyl Group Vibrations: The aromatic ring will have several characteristic bands. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the ring are found in the 1600–1450 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations for dichlorinated benzenes are expected in the range of 1100-800 cm⁻¹, with their exact position dependent on the substitution pattern.

Ethane Group Vibrations: Aliphatic C-H stretching modes from the methyl and methine groups will be present in the 3000-2850 cm⁻¹ region.

Conformational analysis can also be performed, as the positions of certain bands, particularly in the lower frequency "fingerprint" region, are sensitive to the molecule's three-dimensional shape and intermolecular interactions in the solid state. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Note: Values are based on data for analogous arylsulfonamides. researchgate.netrsc.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| N-H Stretch (asym & sym) | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| S=O Asymmetric Stretch | 1344 - 1317 | Strong |

| S=O Symmetric Stretch | 1187 - 1147 | Strong |

| S-N Stretch | 924 - 906 | Medium |

| C-Cl Stretch | 1100 - 800 | Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₈H₉Cl₂NO₂S), the calculated exact mass is 256.9707 Da. An HRMS experiment would be expected to yield a measured mass within a few parts per million (ppm) of this value, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. Aromatic sulfonamides exhibit characteristic fragmentation patterns. nih.govnih.gov A key and frequently observed fragmentation pathway for this class of compounds is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net This rearrangement is often promoted by electron-withdrawing groups, such as chlorine, on the aromatic ring. nih.gov

The fragmentation of protonated this compound would likely proceed via the following key steps:

Formation of the [M+H]⁺ ion: The molecule is protonated, likely on the sulfonamide nitrogen or an oxygen atom.

Loss of SO₂: The protonated molecule undergoes rearrangement to eliminate a neutral SO₂ molecule, a characteristic fragmentation for arylsulfonamides. nih.gov

Cleavage of the Ethane Sidechain: Fragmentation can occur via cleavage of the C-C bond in the ethane sidechain.

Formation of Dichlorophenyl-containing Fragments: Cleavage of the C-S bond can lead to fragments containing the dichlorophenyl ring.

Analyzing these fragmentation patterns helps to confirm the different structural components of the molecule. libretexts.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the dichlorinated benzene ring.

Benzene itself has characteristic absorption bands, and the addition of substituents alters the position and intensity of these bands. The chlorine atoms, acting as electron-withdrawing groups via induction but electron-donating via resonance, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. iaea.orgstackexchange.com The presence of two chlorine atoms and the ethanesulfonamide group will further modify the electronic structure and thus the absorption spectrum. Typically, substituted benzenes show strong absorptions in the 200-280 nm range.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds are fluorescent. Whether this compound exhibits significant fluorescence would depend on the efficiency of non-radiative decay pathways. The presence of heavy atoms like chlorine can sometimes quench fluorescence through enhanced intersystem crossing. If fluorescent, the emission spectrum would be red-shifted with respect to the absorption spectrum (the Stokes shift).

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD). ijream.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the molecule's exact conformation and its packing arrangement in the crystal lattice. nih.gov

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide and N-(3,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide, provides significant insight into the expected structural features. nih.govnih.gov

These analogous structures reveal several key points:

Crystal System: They often crystallize in monoclinic space groups. nih.govnih.gov

Molecular Conformation: The molecules are typically bent at the sulfur atom. The crucial C-SO₂-NH-C torsion angle in these related structures is found to be around -70° to +64°, indicating a gauche conformation. nih.govnih.gov This non-planar arrangement is a characteristic feature of arylsulfonamides.

Intermolecular Interactions: The crystal packing is dominated by intermolecular N-H···O hydrogen bonds between the sulfonamide NH group and an oxygen atom of an adjacent molecule. These interactions link the molecules into chains or dimers, forming a stable supramolecular architecture. nih.govnih.gov

Based on these analogs, it can be predicted that this compound will adopt a similar bent conformation in the solid state, with its crystal packing heavily influenced by N-H···O hydrogen bonding. SCXRD would provide the definitive data to confirm these predictions and offer a complete, high-resolution picture of its solid-state structure.

Precise Molecular Geometry and Conformation Determination

The precise molecular geometry and conformational preferences of this compound would be determined using single-crystal X-ray diffraction. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.

Key structural features of interest would include:

The geometry of the 3,4-dichlorophenyl ring.

The bond lengths and angles of the ethanesulfonamide group.

Due to the absence of experimental data, a data table of its molecular geometry cannot be provided.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by various intermolecular interactions. For this compound, the sulfonamide group would be expected to play a crucial role in forming hydrogen bonds. The dichloro-substituted phenyl ring could participate in halogen bonding and π-π stacking interactions.

A detailed analysis would involve identifying and characterizing these interactions to understand the supramolecular architecture of the crystal. However, without crystallographic data, a specific analysis of the crystal packing motifs is not possible.

Polymorphism and Pseudopolymorphism in Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism in this compound would involve systematic screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

Pseudopolymorphism, which refers to the incorporation of solvent molecules into the crystal lattice (solvates), would also be investigated.

Currently, there are no reported studies on the polymorphism or pseudopolymorphism of this compound. The potential for this compound to exhibit polymorphism is a subject for future experimental investigation. The study of polymorphism is particularly relevant in the pharmaceutical sciences, as different polymorphic forms of a drug can have different solubility and bioavailability. nih.govnih.govresearchgate.net The presence of donor and acceptor atoms for intermolecular interactions in sulfonamides makes them prone to exhibiting polymorphism. nih.gov

No Specific Computational Research Found for this compound

The user's request specified a detailed article focusing solely on the theoretical and computational chemistry of this compound, structured around a precise outline that includes:

Quantum Chemical Calculations:

Density Functional Theory (DFT) for electronic structure and geometry optimization.

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO).

Natural Bond Orbital (NBO) analysis for delocalization and hybridization.

Molecular Electrostatic Potential (MEP) surface mapping.

Quantitative Structure-Activity Relationship (QSAR) descriptors.

Molecular Dynamics Simulations:

Analysis of conformational landscapes and solvent effects.

To generate a scientifically accurate and informative article with detailed research findings and data tables as mandated by the instructions, it is imperative to draw from existing peer-reviewed studies that have performed these specific analyses on the target compound. Without such foundational research, the creation of the requested content would amount to speculation and would not meet the required standards of scientific accuracy and authority.

Therefore, due to the absence of published computational research on this compound, it is not possible to provide the detailed article as outlined.

Theoretical and Computational Chemistry of 1 3,4 Dichlorophenyl Ethane 1 Sulfonamide

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for simulating NMR, IR, and UV-Vis spectra. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The accuracy of these predictions can often be improved by considering solvent effects and conformational averaging. For N-(substituted phenyl)-methanesulphonamides, studies have shown that calculated chemical shifts generally agree well with experimental values. mdpi.comresearchgate.net

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts The following table represents hypothetical data calculated using standard computational methods (e.g., DFT with B3LYP functional) to illustrate the expected chemical shifts for 1-(3,4-Dichlorophenyl)ethane-1-sulfonamide. These are not experimentally verified results from a dedicated study.

Interactive Table: Predicted NMR Chemical Shifts (ppm)| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H-NMR | |||

| Aromatic-H | 7.4 - 7.8 | m | Protons on the dichlorophenyl ring. |

| Methine-CH | 4.5 - 4.8 | q | CH group attached to the sulfonamide and the ring. |

| Amide-NH₂ | 5.0 - 5.5 | s (br) | Protons of the sulfonamide group; shift can be solvent-dependent. |

| Methyl-CH₃ | 1.6 - 1.9 | d | Methyl group protons. |

| ¹³C-NMR | |||

| Aromatic-C | 128 - 140 | Carbons of the dichlorophenyl ring, including those bonded to chlorine. | |

| Methine-C | 55 - 60 | CH carbon. |

Infrared (IR) Spectroscopy: Theoretical IR spectra are simulated by calculating the vibrational frequencies of a molecule's normal modes. researchgate.net These calculations help in assigning the absorption bands observed in experimental spectra. For sulfonamides, key characteristic vibrations include the asymmetric and symmetric stretching of the SO₂ group, the S-N stretch, and the N-H stretch. researchgate.netrsc.org Computational studies on similar sulfonamides have successfully clarified experimental band assignments. researchgate.netresearchgate.net

Illustrative Predicted IR Vibrational Frequencies This table presents example vibrational frequencies for the key functional groups in this compound, as would be predicted by computational models. These are representative values.

Interactive Table: Predicted IR Frequencies (cm⁻¹)| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amide) | 3250 - 3350 | Medium |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (aliphatic) | 2900 - 3000 | Medium |

| S=O stretch (asymmetric) | 1315 - 1335 | Strong |

| S=O stretch (symmetric) | 1140 - 1160 | Strong |

| S-N stretch | 830 - 930 | Medium |

UV-Vis Spectroscopy: The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT) or other advanced computational methods. researchgate.netnih.gov These calculations determine the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. Machine learning models are also emerging as a rapid method for predicting UV-Vis spectra from molecular structures. nih.govnih.gov For a compound like this compound, the predicted spectrum would be dominated by π → π* transitions within the dichlorophenyl aromatic system.

Illustrative Predicted UV-Vis Absorption Maxima The following are representative absorption maxima that could be expected from a TD-DFT calculation for this molecule in a common solvent.

Interactive Table: Predicted UV-Vis Parameters| Predicted λ_max (nm) | Calculated Oscillator Strength (f) | Predominant Electronic Transition |

|---|---|---|

| ~285 | ~0.15 | π → π* |

Solid-State Computational Modeling for Crystal Structure Prediction and Lattice Energy Calculations

The study of the solid state is crucial for understanding the physical properties of a compound. Computational modeling provides insights into crystal packing and the energetic stability of the crystalline form.

Crystal Structure Prediction: Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry. The process involves generating a multitude of plausible crystal packing arrangements (polymorphs) and ranking them based on their calculated lattice energies. nih.gov For sulfonamides, hydrogen bonding involving the amide (NH₂) and sulfonyl (SO₂) groups plays a dominant role in directing the crystal packing architecture. nih.govacs.org Understanding the conformations adopted by the sulfonamide group is essential, and computational studies can estimate the relative energies of these conformations in the solid state. nih.gov

Lattice Energy Calculations: The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. libretexts.orgkhanacademy.org It is a key indicator of the thermodynamic stability of a crystal structure. For molecular crystals, lattice energy is calculated by summing the intermolecular interaction energies (electrostatic, dispersion, and repulsion) between a central molecule and all surrounding molecules in the crystal. mpg.decrystalexplorer.net

Methods for calculating lattice energy include:

Atom-Atom Potential Methods: Using force fields to approximate the interaction energies.

Periodic Density Functional Theory (DFT): A quantum mechanical approach that accounts for the periodic nature of the crystal. This method can provide accurate lattice energies, often within a few kJ/mol of experimental values derived from sublimation enthalpies. mpg.deresearchgate.net

Fragment-Based Methods: Calculating interaction energies between molecular pairs or fragments at a high level of theory. The CrystalExplorer program, for example, uses B3LYP-based model energies to compute interaction energies and lattice energies. crystalexplorer.net

Illustrative Calculated Energy Parameters This table provides an example of the kind of energy data that would be generated from a solid-state computational study on a molecular crystal like this compound.

Interactive Table: Example Lattice Energy Calculation Output| Energy Component | Calculated Value (kJ/mol) | Method |

|---|---|---|

| Electrostatic Energy | -90 to -120 | Periodic DFT / Ewald Summation |

| Dispersion Energy | -60 to -90 | DFT with Dispersion Correction (DFT-D) |

| Repulsion Energy | +40 to +60 | Periodic DFT / Atom-Atom Potentials |

| Total Lattice Energy | -110 to -150 | Sum of Components |

Supramolecular Chemistry and Crystal Engineering of 1 3,4 Dichlorophenyl Ethane 1 Sulfonamide Systems

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are fundamental in directing the molecular assembly in the crystal packing of sulfonamides. The presence of both hydrogen bond donors (N-H group) and acceptors (sulfonyl oxygen atoms) in 1-(3,4-Dichlorophenyl)ethane-1-sulfonamide allows for the formation of robust and predictable hydrogen-bonding networks.

Classical N-H...O and O-H...O Interactions

In the solid state, sulfonamides commonly form strong intermolecular N-H...O hydrogen bonds. For instance, in the structurally related N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide, molecules are linked by pairs of N-H⋯O(S) hydrogen bonds, creating inversion dimers. This type of interaction is a highly probable and dominant feature in the crystal structure of this compound. The amino protons of the sulfonamide group show a strong preference for bonding to the sulfonyl oxygens, often resulting in the formation of chains or dimeric motifs.

While O-H...O interactions are not inherent to the primary molecule, they become critical in the presence of co-formers such as carboxylic acids or alcohols during cocrystallization. In such systems, these interactions can lead to the formation of stable, multi-component aggregates.

Interactive Data Table: Typical N-H...O Hydrogen Bond Parameters in Sulfonamides

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | Angle (°) |

| N-H...O=S | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 170 |

Note: Data is generalized from related sulfonamide structures.

Exploration of Halogen Bonding Interactions

The two chlorine atoms on the phenyl ring of this compound are potential halogen bond donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of sulfonamides, the sulfonyl oxygen atoms and the aromatic π-system can act as halogen bond acceptors.

Investigation of π-π Stacking and Other Aromatic Interactions

The 3,4-dichlorophenyl ring is capable of engaging in π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In crystal structures, π-π stacking can manifest in face-to-face or offset arrangements, contributing significantly to the stability of the crystal packing. The presence of electron-withdrawing chlorine atoms can influence the nature of these interactions by creating a quadrupole moment on the aromatic ring. Analysis of related structures shows that π-π stacking often connects molecules into columns or ribbons.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, corresponding to interactions like hydrogen bonds and halogen bonds.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from:

H...Cl/Cl...H contacts: Representing interactions involving the chlorine atoms.

H...O/O...H contacts: Corresponding to N-H...O and C-H...O hydrogen bonds.

H...H contacts: Arising from van der Waals forces.

C...H/H...C contacts: Indicative of C-H...π interactions.

C...C contacts: Representing π-π stacking interactions.

Interactive Data Table: Expected Contributions to Crystal Packing from Hirshfeld Surface Analysis

| Interaction Type | Expected Percentage Contribution |

| H...Cl/Cl...H | 15-35% |

| H...O/O...H | 10-20% |

| H...H | 15-25% |

| C...H/H...C | 5-15% |

| C...C | 5-10% |

Note: Percentages are estimates based on analyses of similar chlorinated organic molecules.

Cocrystallization and Salt Formation Strategies for Engineered Solid Forms

The physicochemical properties of this compound can be modified through crystal engineering techniques such as cocrystallization and salt formation.

Cocrystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former in a stoichiometric ratio to form a new crystalline solid held together by non-covalent interactions, primarily hydrogen bonds. Potential co-formers for this sulfonamide could include carboxylic acids, amides, or other molecules with complementary hydrogen bonding sites.

Salt formation occurs when there is a proton transfer between the API and a co-former. The likelihood of salt versus cocrystal formation can be predicted by the difference in pKa values (ΔpKa) between the acidic and basic components. A ΔpKa greater than 3 generally leads to salt formation, while a ΔpKa less than 0 typically results in a cocrystal. Given the acidic nature of the sulfonamide N-H proton, it can form salts with strong bases. These engineered solid forms can offer improved properties such as solubility, stability, and bioavailability.

Principles of Self-Assembly in Solution and at Interfaces of this compound Systems

The self-assembly of this compound, both in solution and at various interfaces, is governed by a delicate interplay of non-covalent interactions. These interactions dictate the spontaneous organization of individual molecules into well-defined, higher-order structures. The molecular architecture of this compound, featuring a sulfonamide group, a dichlorophenyl ring, and an ethyl group, provides a template for a range of directional and non-directional interactions that drive the assembly process.

In solution, the formation of supramolecular assemblies is influenced by factors such as solvent polarity, concentration, and temperature. The primary driving forces include hydrogen bonding, halogen bonding, π-π stacking, and hydrophobic effects. At interfaces, such as the air-water or solid-liquid interface, the molecular organization is further influenced by surface tension and the chemical nature of the substrate, leading to the formation of ordered monolayers or thin films.

Key Intermolecular Interactions

The supramolecular chemistry of sulfonamides is rich with varied and robust intermolecular interactions that facilitate the construction of complex architectures.

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O). This allows for the formation of strong and directional N-H···O=S hydrogen bonds, which are a recurring motif in the crystal engineering of sulfonamides. These interactions can lead to the formation of discrete dimers, one-dimensional chains, or more complex two-dimensional and three-dimensional networks. For instance, in related aryl sulfonamides, molecules are often linked by pairs of N—H⋯O(S) hydrogen bonds, forming inversion dimers. nih.govnih.gov

π-π Stacking: The aromatic 3,4-dichlorophenyl ring can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stabilization of the assembled structures. The geometry of these interactions (e.g., face-to-face or offset) can influence the morphology of the resulting assemblies.

Hydrophobic Effects: In aqueous solutions, the hydrophobic dichlorophenyl and ethyl groups tend to minimize their contact with water molecules. This hydrophobic effect can drive the aggregation of this compound molecules, leading to the formation of micelles, vesicles, or other self-assembled structures where the hydrophobic parts are sequestered from the aqueous environment.

Self-Assembly in Solution

In solution, the principles of self-assembly are dictated by a thermodynamic equilibrium between the solvated monomers and the assembled state. The nature of the solvent plays a crucial role; polar solvents can compete for hydrogen bonding sites, potentially disrupting the formation of sulfonamide-based assemblies, while non-polar solvents may favor aggregation driven by dipole-dipole interactions and hydrogen bonding.

The concentration of the sulfonamide is another critical parameter. Above a certain concentration, often referred to as the critical aggregation concentration, the formation of larger assemblies becomes thermodynamically favorable. The study of related sulfonamide-urea compounds has shown the formation of homodimers through various synthons in solution, which can be influenced by the presence of ions. acs.org

Table 1: Hypothetical Influence of Solvent on Self-Assembly of this compound

| Solvent | Predominant Interactions | Expected Assembly Type |

| Water | Hydrophobic effects, Hydrogen bonding | Micellar aggregates, Nanoparticles |

| Ethanol | Hydrogen bonding, Dipole-dipole | Dimers, Oligomers |

| Chloroform | Hydrogen bonding, Halogen bonding | Linear chains, 2D sheets |

| Hexane | van der Waals forces, Dipole-dipole | Irregular aggregates, Precipitates |

This table is illustrative and based on general principles of self-assembly.

Self-Assembly at Interfaces

The behavior of this compound at interfaces is of interest for applications in materials science and sensor technology. At the air-water interface, the amphiphilic nature of the molecule, with its hydrophobic dichlorophenyl and ethyl groups and the more hydrophilic sulfonamide headgroup, can lead to the formation of organized monolayers. The orientation of the molecules at the interface will be such that the hydrophobic tails are directed towards the air, and the hydrophilic heads are in contact with the water.

On solid substrates, the self-assembly process can be directed by the chemical and physical properties of the surface. For instance, on a hydrophilic surface, the sulfonamide group may adsorb, leading to a specific orientation of the molecules. The formation of self-assembled monolayers (SAMs) on various substrates can be utilized to modify surface properties. The principles of surfactant self-assembly at interfaces provide a useful framework for understanding these phenomena. researchgate.net The immobilization of sulfonamide derivatives on biochip surfaces for sensing applications demonstrates the practical relevance of interfacial self-assembly. nih.govacs.org

Table 2: Potential Interfacial Assemblies of this compound

| Interface | Driving Forces | Potential Structure |

| Air-Water | Amphiphilicity, Surface tension | Langmuir monolayer |

| Hydrophilic Solid-Liquid | Adsorption, Hydrogen bonding | Ordered monolayer with sulfonamide at the surface |

| Hydrophobic Solid-Liquid | Hydrophobic interactions | Adsorbed layer with phenyl rings at the surface |

This table is illustrative and based on general principles of interfacial self-assembly.

Advanced Chemical Transformations and Derivatization Strategies for the 1 3,4 Dichlorophenyl Ethane 1 Sulfonamide Scaffold

Alkylation, Acylation, and Arylation at the Ethane (B1197151) Moiety

The benzylic position of the ethane moiety in 1-(3,4-dichlorophenyl)ethane-1-sulfonamide is susceptible to deprotonation, forming a stabilized carbanion. This reactivity can be harnessed for various carbon-carbon bond-forming reactions, enabling the introduction of diverse substituents.

Strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA), are typically required to generate the carbanion at the carbon adjacent to both the phenyl ring and the sulfonyl group. The resulting nucleophile can then react with a range of electrophiles.

Alkylation: The introduction of alkyl groups can be achieved by reacting the carbanion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide).

Acylation: Acyl groups can be installed using acylating agents like acid chlorides or anhydrides. This introduces a ketone functionality, which can serve as a handle for further transformations.

Arylation: While less common at such sp³-hybridized centers, arylation can be explored through specific cross-coupling methodologies, potentially involving organometallic reagents.

These transformations allow for the extension of the carbon skeleton and the introduction of new functional groups, significantly altering the steric and electronic properties of the parent molecule.

| Transformation | Electrophile Example | Reagents and Conditions | Resulting Moiety |

| Methylation | Methyl iodide (CH₃I) | 1. LDA, THF, -78 °C | 1-(3,4-Dichlorophenyl)propan-2-sulfonamide |

| Benzylation | Benzyl bromide (BnBr) | 1. n-BuLi, THF, -78 °C | 1-(3,4-Dichlorophenyl)-2-phenylethane-1-sulfonamide |

| Acetylation | Acetyl chloride (CH₃COCl) | 1. LDA, THF, -78 °C | 3-Amino-3-(3,4-dichlorophenyl)-1-oxopropane-1-sulfonamide |

Functionalization of the Sulfonamide Nitrogen

The sulfonamide functional group is a cornerstone in medicinal chemistry and a key site for derivatization. nih.gov The nitrogen atom possesses a lone pair of electrons and an acidic proton, allowing for a variety of substitution reactions.

The acidic proton on the sulfonamide nitrogen can be removed by a base to generate a nucleophilic sulfonamidate anion. This anion readily participates in substitution reactions with appropriate electrophiles.

N-Alkylation: This is commonly achieved under basic conditions (using bases such as sodium hydride, potassium carbonate, or cesium carbonate) with an alkylating agent like an alkyl halide or tosylate. nih.govorganic-chemistry.org Thermal conditions with specific alkylating agents like trichloroacetimidates have also been developed, avoiding the need for strong bases. nih.gov

N-Arylation: The introduction of aryl groups at the sulfonamide nitrogen typically requires transition metal catalysis. Copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig amination are standard methods for forming the N-aryl bond, reacting the sulfonamide with an arylboronic acid or an aryl halide, respectively. rsc.orgrsc.org